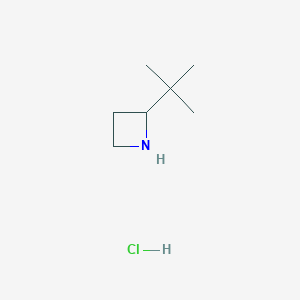

2-Tert-butylazetidine hydrochloride

CAS No.: 1432678-94-8

Cat. No.: VC2576934

Molecular Formula: C7H16ClN

Molecular Weight: 149.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432678-94-8 |

|---|---|

| Molecular Formula | C7H16ClN |

| Molecular Weight | 149.66 g/mol |

| IUPAC Name | 2-tert-butylazetidine;hydrochloride |

| Standard InChI | InChI=1S/C7H15N.ClH/c1-7(2,3)6-4-5-8-6;/h6,8H,4-5H2,1-3H3;1H |

| Standard InChI Key | DWMSPHILMWOUMY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1CCN1.Cl |

| Canonical SMILES | CC(C)(C)C1CCN1.Cl |

Introduction

Chemical Properties and Structure

2-tert-butylazetidine hydrochloride is characterized by a four-membered nitrogen-containing ring (azetidine) with a tert-butyl group positioned at the C2 position. The compound exists as a hydrochloride salt, which enhances its stability and solubility compared to the free base form.

Physical and Chemical Characteristics

| Property | Value |

|---|---|

| CAS Number | 1432678-94-8 |

| Molecular Formula | C₇H₁₆ClN |

| Molecular Weight | 149.66 g/mol |

| Physical Form | Powder |

| Storage Temperature | 4°C |

| Shipping Temperature | Ice Pack |

| Purity | ≥95% |

| Parent Compound | 2-Tert-butylazetidine (CID 58223264) |

The structural uniqueness of 2-tert-butylazetidine hydrochloride is derived from its azetidine core, which is a strained four-membered heterocycle containing a nitrogen atom. The presence of the tert-butyl substituent at the C2 position introduces steric bulk that influences both the reactivity and conformational properties of the molecule .

Spectral and Identification Data

| Identifier | Value |

|---|---|

| IUPAC Name | 2-tert-butylazetidine;hydrochloride |

| InChI | InChI=1S/C7H15N.ClH/c1-7(2,3)6-4-5-8-6;/h6,8H,4-5H2,1-3H3;1H |

| InChIKey | DWMSPHILMWOUMY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1CCN1.Cl |

The compound's structure consists of a nitrogen-containing four-membered ring with a tert-butyl group attached to the carbon adjacent to the nitrogen. The protonated nitrogen forms an ionic bond with the chloride counter-ion, resulting in the hydrochloride salt form that is commonly used in laboratory settings .

Synthesis Methods

The synthesis of 2-tert-butylazetidine hydrochloride typically involves multi-step procedures that focus on constructing the strained azetidine ring with the appropriate substituent pattern. Several synthetic routes have been documented in the literature, each with specific advantages depending on the starting materials and desired scale.

Conventional Synthesis Routes

Traditional methods for synthesizing azetidine derivatives often involve cyclization reactions of appropriate precursors. For 2-tert-butylazetidine hydrochloride, common approaches include:

-

Cyclization of 3-aminopropyl derivatives bearing a tert-butyl group

-

Ring closure of appropriately substituted amines

-

Reduction of azetidinone precursors followed by salt formation

These methods typically require careful control of reaction conditions due to the strain inherent in the four-membered ring system and the potential for competing reactions.

Recent Synthetic Developments

More recent synthetic approaches leverage advanced catalytic methods and specialized reagents to improve yield and stereoselectivity. In particular, transition metal-catalyzed processes have shown promise for the construction of substituted azetidines like 2-tert-butylazetidine .

In a relevant example, the compound was utilized in a synthesis involving titanium(IV) isopropoxide, as documented in the literature: "To a solution of 46 (48 mg, 0.165 mmol) in DMF (1 mL) was added 2-tert-butyl azetidine hydrochloride (50 mg, 0.33 mmol) and Ti(OiPr)₄ (0.495 mmol, 141 mg)" .

Applications in Research and Drug Development

2-tert-butylazetidine hydrochloride has gained significant attention in pharmaceutical research due to its structural features that make it valuable in medicinal chemistry and drug discovery programs.

Role in Medicinal Chemistry

The azetidine ring system is recognized as a privileged structure in medicinal chemistry, offering unique three-dimensional characteristics that can enhance drug-target interactions. The 2-tert-butylazetidine scaffold specifically provides:

-

Conformational rigidity that can improve binding specificity

-

A compact three-dimensional structure that offers distinct vectors for substituent introduction

-

A basic nitrogen that can participate in hydrogen bonding interactions

-

Steric bulk from the tert-butyl group that can influence binding site recognition

These properties make it an attractive building block for the development of pharmaceutical compounds with improved pharmacokinetic and pharmacodynamic profiles.

Use in ENL YEATS Domain Inhibitor Development

One notable application of 2-tert-butylazetidine hydrochloride is in the development of inhibitors targeting the ENL YEATS domain, which is implicated in acute leukemias, particularly mixed-lineage leukemia (MLL)-rearranged leukemia. Research has shown that:

"To a solution of 46 (48 mg, 0.165 mmol) in DMF (1 mL) was added 2-tert-butyl azetidine hydrochloride (50 mg, 0.33 mmol) and Ti(OiPr)₄ (0.495 mmol, 141 mg)" .

This demonstrates the compound's utility in creating biologically active molecules that can potentially disrupt protein-protein interactions involved in disease states. The ENL YEATS domain is a histone acetylation reader essential for disease maintenance in certain leukemias, making inhibitors of this domain promising therapeutic candidates .

Pharmaceutical Research Applications

| Hazard Type | Classification |

|---|---|

| Signal Word | Warning |

| Skin Effects | Skin Irrit. 2 (Causes skin irritation) |

| Eye Effects | Eye Irrit. 2A (Causes serious eye irritation) |

| Respiratory Effects | STOT SE 3 (May cause respiratory irritation) |

These classifications necessitate appropriate protective measures during handling .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 4°C (refrigerated) |

| Container Type | Sealed, moisture-resistant |

| Atmosphere | Inert, dry conditions recommended |

| Light Sensitivity | Protect from light |

| Incompatibilities | Strong oxidizing agents |

Proper handling procedures include using personal protective equipment such as gloves, lab coat, and safety glasses. Working in a well-ventilated area or fume hood is recommended to minimize exposure to potential respiratory irritants .

Structure-Activity Relationships

The unique structure of 2-tert-butylazetidine hydrochloride contributes to its specific activity profile in various biochemical contexts.

Structural Determinants of Activity

The azetidine ring in this compound represents a key pharmacophore that has been identified in numerous bioactive molecules. The following structural features contribute to its activity profile:

-

The strained four-membered ring creates a unique spatial arrangement of substituents

-

The tert-butyl group at position 2 introduces steric bulk that can influence binding interactions

-

The basic nitrogen can form hydrogen bonds with target proteins

-

The salt form (hydrochloride) enhances solubility in physiological media

Comparisons with Related Compounds

Comparative studies with other azetidine derivatives have provided insights into the structure-activity relationships of these compounds. For instance, when compared to non-substituted azetidines or those with different substituent patterns, 2-tert-butylazetidine shows distinct properties that influence its applications in synthetic chemistry and drug development.

One specific example comes from research on ENL YEATS domain inhibitors, where structurally related compounds showed varying degrees of activity. The presence of the tert-butyl group at the 2-position appears to contribute favorably to the binding interactions with the target protein .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume